Elevated Lipophilicity (LogP 2.98) Drives Differential Solvent Partitioning Versus 2,6-Dichloro-4-methylnicotinonitrile (LogP 2.17–2.57)
The target compound exhibits a LogP of 2.98 (CIRS-Group database) [1], positioning it 0.41–0.81 LogP units above the 2,6-dichloro-4-methyl analog (CAS 875-35-4), which reports LogP values ranging from 2.17 (Sielc) to 2.57 (BocSci/Chemscene) . This difference translates to an approximately 2.6- to 6.5-fold higher octanol-water partition coefficient, directly impacting solvent extraction efficiency, reverse-phase HPLC retention times, and membrane permeability predictions in drug discovery contexts.
| Evidence Dimension | Octanol-water partition coefficient (LogP) |
|---|---|
| Target Compound Data | LogP = 2.98 |
| Comparator Or Baseline | 2,6-Dichloro-4-methylnicotinonitrile: LogP = 2.17 (Sielc) to 2.57 (BocSci/Chemscene) |
| Quantified Difference | ΔLogP = 0.41–0.81 units; ~2.6× to 6.5× higher partition coefficient |
| Conditions | Calculated/predicted LogP values from authoritative chemical databases |
Why This Matters
Procurement of the wrong analog can result in failed liquid-liquid extractions, shifted HPLC retention times, and inaccurate LogP-based predictions in medicinal chemistry programs.
- [1] CIRS-Group CAS Database. 2,5,6-Trichloro-4-methylnicotinonitrile (CAS 63195-39-1). LogP: 2.98. Accessed 2026. View Source
